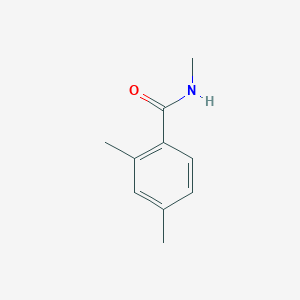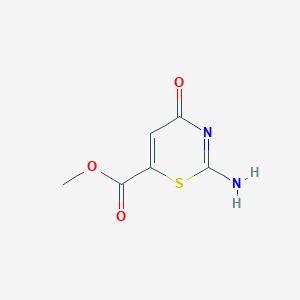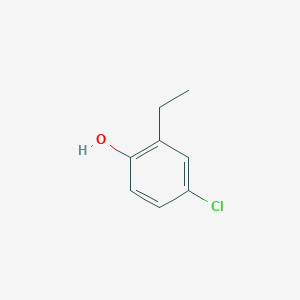
4-Chloro-2-ethylphenol
Vue d'ensemble
Description
4-Chloro-2-ethylphenol is a chlorinated phenolic compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be applied to 4-Chloro-2-ethylphenol are mentioned. For instance, the synthesis and analysis of chlorinated phenols are discussed, which could provide insights into the properties and potential synthesis routes for 4-Chloro-2-ethylphenol .
Synthesis Analysis
The synthesis of chlorinated phenolic compounds can involve various chemical reactions, including etherization, reduction, diazotization, and hydrolysis . For example, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone involves enamination and condensation with chlorooxalic acid ethyl ester . Although these methods do not directly pertain to 4-Chloro-2-ethylphenol, they could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated phenols can be determined using techniques such as NMR, GC-MS, and X-ray diffraction . For instance, the structure of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes were characterized by spectroscopic methods, indicating coordination of the ligand to metal ions . These techniques could be used to analyze the molecular structure of 4-Chloro-2-ethylphenol.
Chemical Reactions Analysis
Chlorinated phenols can undergo various chemical reactions. The ipso chlorination of alkylphenols, for example, leads to the formation of alkyl-chlorocyclohexa-dienones . The synthesis of chlorinated 2-phenoxyphenols and their analysis could also provide insights into the reactivity of chlorinated phenolic compounds . These reactions could be relevant to understanding the chemical behavior of 4-Chloro-2-ethylphenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenols can be influenced by their molecular structure. For example, the presence of chlorine atoms can affect the boiling point, solubility, and reactivity of these compounds . The use of molecularly imprinted polymers for selective extraction of chlorophenols from water samples demonstrates the specific interactions that can occur due to the presence of chlorine atoms and the overall molecular structure .
Applications De Recherche Scientifique
Calcium Homeostasis : 4-Chloro-3-ethylphenol induces calcium release from a ruthenium red-sensitive calcium release channel in skeletal muscle and various cell types, suggesting its role in calcium homeostasis (Larini et al., 1995).
Blockage of Store-Operated Channels : As a ryanodine receptor agonist, 4-Chloro-3-ethylphenol blocks ORAI store-operated channels, impacting calcium entry in cells (Zeng et al., 2014).
Biosynthesis in Escherichia coli : Engineered E. coli has been used to produce 4-ethylphenol, an important chemical in pharmaceuticals and food industries, from simple carbon sources (Zhang et al., 2020).
Malignant Hyperthermia Diagnosis : 4-Chloro-3-ethylphenol is used in in vitro contracture testing to diagnose malignant hyperthermia susceptibility (Gerbershagen et al., 2005).
Electro-Oxidation Studies : The electrochemical behavior of chlorinated phenols like 4-Chloro-2-ethylphenol has been studied for potential applications in electrochemical sensors and environmental monitoring (Pigani et al., 2007).
Graphene Adsorption for Decontamination : Graphene's ability to remove chloro-2-nitrophenol (a related compound) from aqueous solutions has been studied, which might be applicable to similar compounds like 4-Chloro-2-ethylphenol (Mehrizad & Gharbani, 2014).
Transition Metal Complexes Synthesis : The compound has been used in the synthesis of transition metal complexes with potential applications in medicinal chemistry (Abbas et al., 2020).
Advanced Oxidation Processes : Various advanced oxidation processes have been compared for the degradation of similar compounds, providing insights into potential environmental applications for 4-Chloro-2-ethylphenol degradation (Saritha et al., 2007).
Fast Pyrolysis of Biomass : Fast pyrolysis of biomass for the selective production of 4-vinylphenol, a related compound, could have implications for 4-Chloro-2-ethylphenol processing (Qu et al., 2013).
Degradation in Combined Processes : Studies on the degradation of 4-chloro 2-aminophenol, a similar compound, using microwave and photocatalysis might offer insights into environmental remediation methods for 4-Chloro-2-ethylphenol (Barik et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEDDUSMBLCRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172408 | |
| Record name | 2-Chloro-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethylphenol | |
CAS RN |
18979-90-3, 18980-00-2 | |
| Record name | 4-Chloro-2-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-ethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



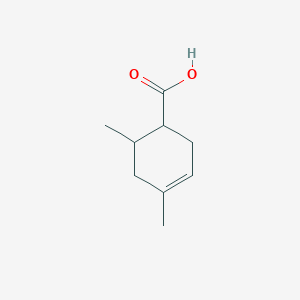
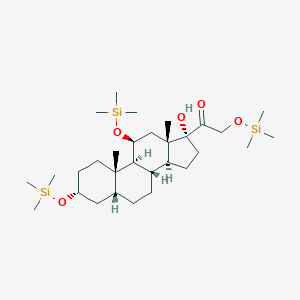
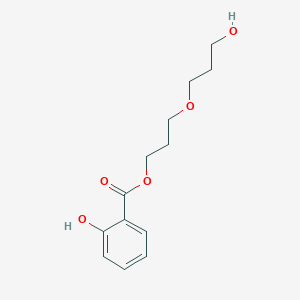
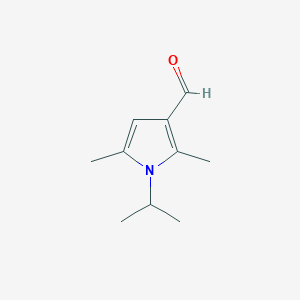
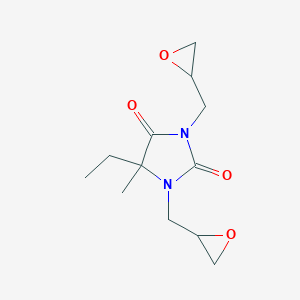
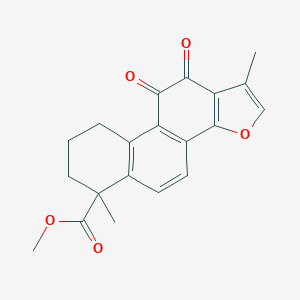
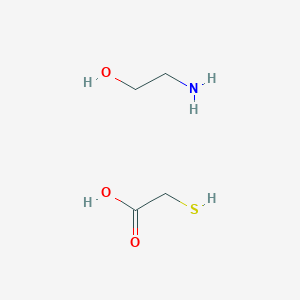
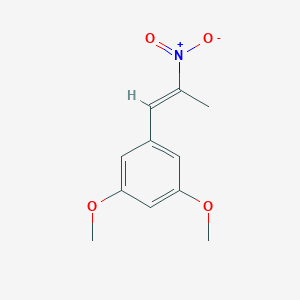
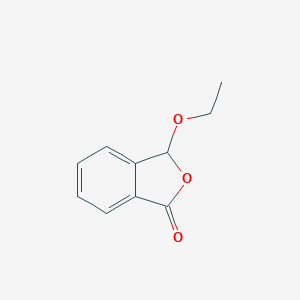
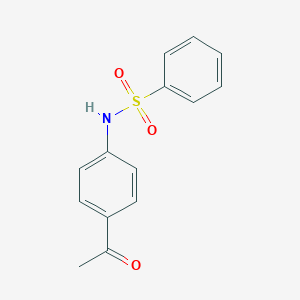
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
